N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a 1,2,4-triazole core substituted at position 4 with a 2-methoxyphenyl group. Position 5 of the triazole is modified with a thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl group. The methyl group at position 3 is attached to a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. Key structural elements include:
- Methoxyphenyl substituents: Influence electronic and steric properties.
- Thioether linkage: Enhances metabolic stability compared to ethers.
- Sulfonamide group: Increases hydrophilicity and may improve solubility.
The compound’s design integrates features aimed at optimizing pharmacokinetics and target engagement, though its specific biological activity remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O6S2/c1-41-23-13-11-22(12-14-23)32-28(37)20-43-30-34-33-27(36(30)25-7-3-4-8-26(25)42-2)19-31-29(38)21-9-15-24(16-10-21)44(39,40)35-17-5-6-18-35/h3-4,7-16H,5-6,17-20H2,1-2H3,(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWAUVFYYZZYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds are summarized in Table 1, with detailed comparisons below.
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Key Comparisons
Substituent Effects on Activity: R4 Position: The target’s 2-methoxyphenyl group at R4 contrasts with 4-methoxyphenyl (6l, 6r) and 4-fluorophenyl (). Methoxy groups at para positions (6l, 6r) are associated with enhanced electron-donating effects, while ortho-substitution (target) may introduce steric hindrance . R5 Thioether Linkage: The target’s thioether-amide group (R5) is bulkier than 6l’s trifluoromethyl-furan or 6r’s benzothiazole. This may reduce metabolic clearance compared to methylthio derivatives (e.g., 389070-78-4) . R3 Benzamide Group: The pyrrolidine sulfonamide in the target and compound likely improves solubility over non-sulfonamide analogs (e.g., 6l, 6r) .
Synthetic Complexity :
- The target’s synthesis likely involves multi-step protocols similar to those in and , including triazole cyclization, thioether formation, and benzamide coupling. Methoxy groups may require protection/deprotection steps to prevent demethylation .
Biological Relevance :
- compounds (e.g., 6r) inhibit leukotriene biosynthesis via 5-lipoxygenase-activating protein (FLAP), with benzothiazole substituents showing higher potency. The target’s sulfonamide group could modulate similar pathways but requires experimental validation .
Physicochemical Properties :
- LogP : The target’s pyrrolidine sulfonamide and methoxy groups may lower LogP compared to chlorophenyl (6r) or trifluoromethyl (6l) analogs, favoring aqueous solubility.
- Molecular Weight : Estimated at ~650 g/mol, within the range of drug-like molecules but higher than simpler triazoles (e.g., 6l: ~500 g/mol) .
Contradictions and Limitations
- Activity data for the target compound are absent in the evidence, limiting direct pharmacological comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
